Bio-THZ1 is synthesized from THZ1 through the addition of a biotin moiety, which allows for easier tracking and analysis in cellular assays. The original THZ1 compound was first reported in literature as a selective inhibitor targeting CDK7, with significant implications for transcriptional regulation in various cancer types .
Bio-THZ1 belongs to the class of small molecule inhibitors specifically targeting cyclin-dependent kinases. It is classified under kinase inhibitors, particularly those that covalently modify their targets to achieve inhibition.
The synthesis of Bio-THZ1 involves a straightforward chemical modification of THZ1. The primary method includes:
The synthetic route typically involves:
Bio-THZ1 retains the core structure of THZ1 while incorporating a biotin tag. The molecular formula can be represented as follows:
where , , , , and correspond to the specific numbers of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in the compound.
The structural integrity of Bio-THZ1 has been confirmed through spectroscopic methods, ensuring that the biotin addition does not interfere with its binding affinity for CDK7.
Bio-THZ1 undergoes specific chemical reactions primarily involving its interaction with CDK7. The key reactions include:
The reactions are analyzed using biochemical assays such as:
The mechanism by which Bio-THZ1 exerts its effects involves several steps:
Research has shown that treatment with Bio-THZ1 results in significant downregulation of MYC and MCL1 expression levels, contributing to induced apoptosis in cancer cells .
Bio-THZ1 is typically characterized by:
Key chemical properties include:
Relevant data from studies indicate an IC50 value around 3.2 nM for CDK7 inhibition, showcasing its potency .
Bio-THZ1 has several important applications in scientific research:
CAS No.: 943001-56-7
CAS No.: 585-18-2
CAS No.: 76663-30-4
CAS No.: 14681-59-5
CAS No.: 33227-10-0
CAS No.: 1068-67-3